Mycoplasma hyorhinis protein P115
Description
Mycoplasma hyorhinis is a cell-wall-less prokaryote associated with swine polyserositis, arthritis, and emerging links to human cancers . Among its virulence factors, protein P115 (115 kDa) has been identified as a major immunogenic component. Studies show that P115 is encoded by a 4-kb genomic fragment and expressed as a single protein in M. hyorhinis, but heterologous expression in E. coli yields truncated forms (110, 100, 65, and 55 kDa) due to multiple translation initiation sites . While its precise function remains unclear, P115 is recognized by host antibodies, suggesting a role in immune evasion or pathogenesis .
Properties
CAS No. |
134710-57-9 |
|---|---|
Molecular Formula |
C19H31NO2 |
Synonyms |
Mycoplasma hyorhinis protein P115 |
Origin of Product |
United States |
Scientific Research Applications
Immunological Research
P115 has been identified as a cytoplasmic protein that plays a role in immune response modulation. Studies have shown that infection with Mycoplasma hyorhinis can induce the production of autoantibodies in host organisms, particularly targeting centrosome components. This suggests that P115 may be involved in autoimmune responses, making it a candidate for further investigation in immunology.
Case Study: Autoantibody Production
- Objective : To investigate the relationship between Mycoplasma hyorhinis infection and autoantibody production.
- Method : Naïve mice were infected with Mycoplasma hyorhinis, and subsequent autoantibody levels were measured.
- Findings : Over 50% of infected mice developed centrosome-specific autoantibodies, predominantly of the IgG isotype, indicating a significant immune response triggered by the infection .
Molecular Biology Applications
The unique sequence characteristics of P115 make it an interesting subject for molecular biology studies. The protein exhibits a highly conserved N-terminal region associated with nucleotide-binding domains, which may suggest roles in ATP or GTP hydrolysis.
Given its association with swine respiratory diseases, P115 can be utilized in veterinary diagnostics and vaccine development. Understanding the immune evasion mechanisms employed by Mycoplasma hyorhinis can lead to the development of effective vaccines and therapeutic strategies.
Case Study: Vaccine Development
- Objective : To assess the potential of P115 as a vaccine candidate against Mycoplasma hyorhinis infections in pigs.
- Method : Recombinant P115 was expressed in E. coli and tested for immunogenicity in porcine models.
- Findings : Preliminary results indicated that pigs vaccinated with recombinant P115 exhibited enhanced antibody responses compared to control groups, suggesting its potential as a protective antigen .
Biotechnological Applications
P115's properties may also lend themselves to biotechnological applications, particularly in the development of biosensors or diagnostic tools for detecting Mycoplasma infections in livestock.
Table 2: Potential Biotechnological Applications
| Application | Description |
|---|---|
| Diagnostic Assays | Use of antibodies against P115 for detection |
| Biosensor Development | Incorporation of P115 into sensor platforms |
| Research Reagents | Utilization of recombinant P115 for assays |
Future Research Directions
Further research is needed to fully elucidate the functional roles of Mycoplasma hyorhinis protein P115. Areas for future investigation include:
- Detailed structural analysis to understand its interaction with host proteins.
- Exploration of post-translational modifications that may affect its function.
- Development of targeted therapies that can modulate immune responses influenced by P115.
Comparison with Similar Compounds
Comparative Analysis with Similar Mycoplasma Proteins
Structural and Functional Comparisons
The table below contrasts P115 with other key M. hyorhinis virulence factors:
Key Findings:
- P115 vs. P37: P37 is smaller (37 kDa) and has a well-documented role in promoting tumor cell migration and invasion via ERK/EGFR activation . In contrast, P115’s function is less defined but may contribute to structural integrity or immune interactions. Both proteins are immunogenic, but P37 is directly implicated in human cancer serology (e.g., prostate cancer ), whereas P115’s clinical relevance is understudied.
- P115 vs. DnaK: DnaK acts as a moonlighting protein with dual roles in bacterial stress response and host-pathogen interactions (e.g., plasminogen binding) . P115 lacks evidence of such multifunctionality. Both proteins are surface-exposed, but DnaK’s role in extracellular matrix adhesion is more established .
Expression and Post-Translational Modifications
Role in Pathogenicity
- A study on M. hyorhinis gene expression noted P115’s prominence in virulent strains, suggesting a role in persistence .
- P37 : Drives malignancy by activating oncogenic pathways (e.g., ERK/EGFR) and is detectable in serum antibodies of prostate cancer patients .
- DnaK : Facilitates bacterial adhesion to host cells and extracellular matrix components, enhancing colonization .
Clarification on Human vs. Mycoplasma P115
Notably, human P115 (a Golgi vesicular transport protein involved in cancer proliferation ) is distinct from Mycoplasma hyorhinis P115.
Preparation Methods
Cultivation of Mycoplasma hyorhinis
M. hyorhinis strains are typically grown in modified Hayflick’s medium supplemented with 10% heat-inactivated fetal calf serum to support optimal growth. Cultures are incubated at 37°C under aerobic conditions for 24–48 hours, achieving cell densities of 10⁸–10⁹ colony-forming units per milliliter (CFU/mL). The absence of a rigid cell wall in mycoplasmas necessitates careful handling to prevent lysis during centrifugation and washing steps.
Cellular Fractionation and Cytoplasmic Extraction
P115 is a cytoplasmic protein lacking intrinsic membrane interactions, as confirmed by Triton X-114 phase partitioning and immunofluorescence microscopy. To isolate P115:
-
Cell Harvesting : Cultures are centrifuged at 12,000 × g for 30 minutes at 4°C to pellet cells.
-
Lysis : Pelleted cells are resuspended in Tris-buffered saline (TBS) and lysed via sonication or gentle detergent treatment (e.g., 0.1% Triton X-100).
-
Phase Partitioning : The lysate is mixed with 1% Triton X-114 and subjected to temperature-induced phase separation. P115 partitions into the aqueous phase, while membrane proteins remain in the detergent phase.
-
Chromatography : The aqueous phase is further purified using ion-exchange chromatography (e.g., DEAE-Sepharose) and size-exclusion chromatography to isolate the 115-kDa protein.
Table 1: Key Parameters for Native P115 Purification
Recombinant Expression in Escherichia coli
Expression and Solubility Optimization
Recombinant P115 expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 25°C for 16–20 hours to enhance solubility. Notably, M. hyorhinis genes exhibit promiscuous translation initiation in E. coli, leading to multiple truncated products. To mitigate this:
Purification of Recombinant P115
-
Cell Lysis : Bacterial pellets are resuspended in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, pH 8.0) and disrupted via French press or sonication.
-
Affinity Chromatography : The lysate is applied to a Ni-NTA agarose column, washed with imidazole (20–40 mM), and eluted with 250 mM imidazole.
-
Tag Removal and Final Purification : The His tag is cleaved using thrombin, followed by a second Ni-NTA step to remove tag fragments. Final polishing uses size-exclusion chromatography.
Table 2: Recombinant P115 Production Metrics
| Parameter | Value | Reference |
|---|---|---|
| Plasmid | pET-28a (+) | |
| Induction | 0.5 mM IPTG, 25°C, 20 hr | |
| Solubility | 60–70% in soluble fraction | |
| Final Purity | >90% (SDS-PAGE) |
Post-Translational Modifications and Protein Processing
Recombinant Protein Artifacts
Heterologous expression in E. coli can introduce aberrant cleavage due to bacterial proteases. Protease-deficient strains (e.g., BL21(DE3) lon/ompT) and protease inhibitors (e.g., PMSF, EDTA) are essential to prevent degradation.
Analytical Validation of P115 Preparations
Immunoblotting and Mass Spectrometry
Polyclonal antibodies raised against P115 detect a single 115-kDa band in Western blots of native and recombinant preparations. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (43.5 kDa for recombinant P115) and identifies post-translational modifications.
Q & A
Q. What is the biological role of P115 in M. hyorhinis, and how is its expression characterized?
P115 is a major immunogenic lipoprotein expressed on the surface of M. hyorhinis. It contributes to adaptive surface variation, enabling immune evasion and host-pathogen interactions. Its expression involves a single transcript with multiple translational initiation sites in E. coli, producing truncated variants (110, 100, 65, 55 kDa) that share carboxy-terminal regions. In native mycoplasmas, however, P115 is detected as a full-length 115 kDa protein via immunoblot analysis, suggesting differences in translational regulation between mycoplasmas and E. coli .
Q. What methodologies are recommended for detecting P115 in M. hyorhinis cultures?
- Immunoblotting : Use polyclonal antisera generated against recombinant P115 fragments (e.g., 44 kDa recombinant protein) for specific detection of the native 115 kDa protein .
- Transcript analysis : Employ cDNA microarrays to monitor gene expression profiles, as P115 expression correlates with dysregulation of apoptosis-related genes in infected mammalian cells .
- Phase variation studies : Utilize colony opacity assays and Hoechst 33258 staining to assess phenotypic switching linked to lipoprotein diversity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between protein expression data (e.g., Northern blot vs. cDNA microarray) in M. hyorhinis studies?
Contradictions may arise from technical limitations (e.g., probe specificity in Northern blots) or biological variability (e.g., phase variation). To address this:
- Validate transcript data with quantitative PCR and protein-level assays (e.g., mass spectrometry).
- Replicate experiments across multiple mycoplasma clonal isolates to account for population heterogeneity .
- Use pulsed-chase labeling to rule out post-translational processing artifacts .
Q. What experimental designs are optimal for studying P115’s role in apoptosis and malignant transformation?
- In vitro models : Infect mammalian cell lines (e.g., 32D cells) with M. hyorhinis and monitor apoptosis via DNA ladder assays, Bax/Bid protein expression, and growth inhibition metrics over 72-hour intervals .
- Gene knockout : Employ CRISPR/Cas9 or transposon mutagenesis to disrupt the vlp gene family (including P115) and assess phenotypic changes in virulence .
- Structural analysis : Perform tryptic peptide mapping to compare P115 variants expressed in E. coli with native mycoplasma proteins, identifying conserved domains critical for function .
Q. How do translational regulatory differences between mycoplasmas and E. coli impact heterologous expression of P115?
Mycoplasmas use UGA codons for tryptophan, whereas E. coli recognizes UGA as a stop codon. However, P115’s truncated forms in E. coli arise from alternative ribosome-binding sites rather than UGA truncation. To mitigate this:
- Clone the P115 gene under a T7 promoter system to ensure full-length transcription.
- Use mycoplasma-specific codon-optimized vectors to improve fidelity .
- Validate recombinant proteins with two-dimensional gel electrophoresis and epitope mapping .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing P115-related gene expression datasets?
- Apply proportional odds models to correlate minimal inhibitory concentrations (MICs) with genetic variables (e.g., country of isolate origin) .
- Use Wald statistics to assess significance in cDNA microarray data, ensuring a validation ratio >95% for reproducibility .
- Deposit structural data into repositories like ChemSpider or AFTOL for independent verification .
Q. How can researchers address challenges in characterizing P115’s membrane association and localization?
- Subcellular fractionation : Extract peripheral membrane proteins with high-salt buffers or alkaline pH treatments, followed by sedimentation analysis .
- Indirect immunofluorescence : Localize P115 on Golgi-like membranes in situ, though this requires cross-verification with mycoplasma-specific markers due to potential contamination .
Ethical and Reporting Standards
Q. What ethical considerations apply when using mycoplasma-infected mammalian cells in apoptosis studies?
- Disclose mycoplasma contamination status in cell lines via Hoechst 33258 staining or PCR.
- Include negative controls (e.g., mycoplasma-free 32D cells) to isolate apoptosis effects caused by P115 .
- Follow institutional guidelines for biosafety level 2 (BSL-2) containment when handling infectious agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
